molecular formula C17H14N2O6S2 B2873963 2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid CAS No. 898638-43-2

2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid

Cat. No.: B2873963
CAS No.: 898638-43-2
M. Wt: 406.43
InChI Key: CLKLGAJHUGAEQO-UHFFFAOYSA-N
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Description

The compound 2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid features a complex spirocyclic framework combining pyrrolidine, thiopyrano[2,3-d]thiazole, and a hydroxyphenyl substituent. Its structure includes a spiro junction at the pyrrolidine-thiopyrano[2,3-d]thiazole interface and an acetic acid moiety, which may enhance solubility and bioactivity .

Properties

IUPAC Name

2-[7-(2-hydroxyphenyl)-2,2',5'-trioxospiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-1'-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c20-9-4-2-1-3-8(9)12-13-14(18-16(25)27-13)26-7-17(12)5-10(21)19(15(17)24)6-11(22)23/h1-4,12,20H,5-7H2,(H,18,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLGAJHUGAEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C12CSC3=C(C2C4=CC=CC=C4O)SC(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid , with CAS number 898638-43-2 , is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article reviews its biological properties, focusing on its antibacterial potential and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N2O6S2C_{17}H_{14}N_{2}O_{6}S_{2}, with a molecular weight of 406.4 g/mol . The structure includes a pyrrolidine ring and a thiopyrano[2,3-d]thiazole moiety, which are known to influence the biological activity of similar compounds.

PropertyValue
Molecular FormulaC17H14N2O6S2
Molecular Weight406.4 g/mol
CAS Number898638-43-2

Antibacterial Properties

Recent studies have highlighted the significance of five-membered heterocycles in the design of antibacterial agents. The compound incorporates such heterocycles, which are often linked to enhanced antibacterial activity due to their ability to interact with bacterial enzymes and cellular structures.

  • Mechanism of Action : The compound's structural features may allow it to inhibit bacterial cell wall synthesis or interfere with protein synthesis, similar to other heterocyclic antibacterial agents.
  • Efficacy Against Drug-resistant Strains : Preliminary data suggest that compounds with similar structures exhibit activity against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Other Pharmacological Activities

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess other bioactivities:

  • Antioxidant Activity : Compounds with hydroxyl groups (like the one present in this molecule) are often associated with antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially making this compound a candidate for further exploration in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound’s uniqueness lies in its 2-hydroxyphenyl substituent and spiro-pyrrolidine core. Key structural analogs differ in substituents (e.g., methoxy, chlorine, or naphthyl groups) and additional moieties (e.g., potassium salts or pyrazole hybrids), which influence bioactivity and pharmacokinetics.

Table 1: Structural Comparison of Thiopyrano[2,3-d]thiazole Derivatives
Compound Name/ID Key Structural Features Biological Activity (Highlighted) Reference
Target Compound Spiro-pyrrolidine, 2-hydroxyphenyl, acetic acid Anticancer (inferred from analogs)
6-Carboxymethyl-7-(4-methoxyphenyl) 4-Methoxyphenyl, potassium salt Anti-inflammatory (comparable to diclofenac)
rel-(5R,6S,7S)-[5-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-... Dimethoxyphenyl, oxoacetic acid Anti-inflammatory
Compound 2 () 5’-Carboxy-7’-aryl-1-aryl-spiro derivative Cytotoxic (IC50 = 40 μM, Jurkat cells)
4-Chloro-2-[(5R,6R,7S)-6-[...]phenoxy]acetic acid () 4-Chlorophenyl, pyrazole hybrid Anticancer (specific activity not quantified)

Pharmacological Activity

Anticancer Activity
  • Target Compound : Structural analogs (e.g., ) exhibit cytotoxicity against leukemia (Jurkat) and solid tumors (e.g., MCF-7, SK-Mel-28). The spirocyclic framework and acetic acid moiety likely enhance membrane permeability and target binding .
  • Compound 2 () : Demonstrated time-dependent cytotoxicity against Jurkat cells (IC50 = 66 μM at 6 h; 40 μM at 24 h) . The target compound’s hydroxyphenyl group may improve potency due to hydrogen-bonding interactions.
Anti-Inflammatory Activity
  • 6-Carboxymethyl-7-(4-methoxyphenyl) : Showed efficacy comparable to diclofenac sodium in anti-inflammatory assays, attributed to the methoxyphenyl group’s electron-donating effects .
  • Target Compound : The 2-hydroxyphenyl substituent could modulate COX-2 inhibition or redox activity, though direct evidence is lacking.

Key Research Findings and Gaps

Structure-Activity Relationships (SAR): Methoxy and hydroxyphenyl groups enhance anti-inflammatory and anticancer activities, respectively, via distinct mechanisms (e.g., COX inhibition vs. apoptosis induction) . Spirocyclic frameworks improve metabolic stability compared to non-cyclized analogs .

Unanswered Questions :

  • Direct IC50 values for the target compound are unavailable, necessitating further in vitro screening.
  • The role of the acetic acid moiety in target binding (e.g., kinase or carbonic anhydrase inhibition) remains speculative.

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